molecular formula C16H19N3O5S B12184396 methyl 2-{[4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{[4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12184396
M. Wt: 365.4 g/mol
InChI Key: BFPMTXRYGDEDFW-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound featuring a thiazole ring, a pyridinone moiety, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsSpecific reagents and conditions may include the use of methanesulfonic acid under reflux conditions for certain steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiazole or pyridinone rings .

Scientific Research Applications

Methyl 2-{[4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-{[4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole and pyridinone moieties can interact with enzymes and receptors, modulating their activity and leading to various biological effects. These interactions can influence pathways related to cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring, pyridinone moiety, and carboxylate ester group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

methyl 2-[4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)butanoylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H19N3O5S/c1-9-7-11(20)8-13(22)19(9)6-4-5-12(21)18-16-17-10(2)14(25-16)15(23)24-3/h7-8,20H,4-6H2,1-3H3,(H,17,18,21)

InChI Key

BFPMTXRYGDEDFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCCC(=O)NC2=NC(=C(S2)C(=O)OC)C)O

Origin of Product

United States

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